Tert-butyl 6-amino-2,4-dimethylpyridine-3-carboxylate
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Overview
Description
Tert-butyl 6-amino-2,4-dimethylpyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-2,4-dimethylpyridine-3-carboxylate typically involves the reaction of 2,4-dimethylpyridine-3-carboxylic acid with tert-butylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-2,4-dimethylpyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 6-amino-2,4-dimethylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-2,4-dimethylpyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their function. The carboxylate group can also participate in ionic interactions, further stabilizing the binding of the compound to its target. These interactions can modulate various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
Tert-butyl 6-amino-2,4-dimethylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and carboxylate groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 6-amino-2,4-dimethylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-7-6-9(13)14-8(2)10(7)11(15)16-12(3,4)5/h6H,1-5H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZUAUQXHCERCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)OC(C)(C)C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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